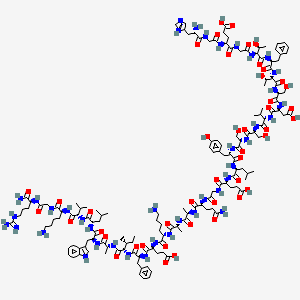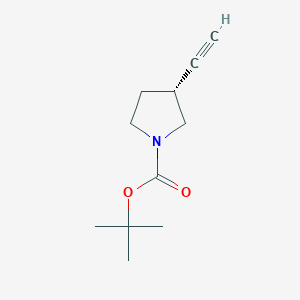
2,4-Hexadienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Hexadienal, also known as sorbaldehyde, is an organic compound with the molecular formula C6H8O. It is an unsaturated aldehyde characterized by the presence of two conjugated double bonds. This compound is known for its distinctive odor and is found naturally in various fruits and vegetables, including tomatoes, kiwi fruit, and mangoes .
Mécanisme D'action
Target of Action
2,4-Hexadienal is a natural constituent of meat, vegetable, and fish oils . It is one of the lipid peroxidation products of polyunsaturated oils which undergoes auto-oxidation especially during storage . Its primary targets are the lipids in these oils.
Mode of Action
It is known to undergo a trans-cis photoisomerization reaction . This reaction is proposed to occur in terms of the p-π conjugation interaction or the p-σ superconjugation interaction .
Biochemical Pathways
It is known to be involved in the lipid peroxidation process . Lipid peroxidation refers to the oxidative degradation of lipids, a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage.
Pharmacokinetics
It is known that this compound is insoluble in water and soluble in alcohol .
Result of Action
The result of this compound’s action is the development of off or tainted flavor in oils, especially during storage . This is due to the lipid peroxidation process, which results in the degradation of lipids and the production of various degradation products, including this compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it reacts with strong oxidizing and reducing agents . Additionally, the rate of lipid peroxidation, and thus the production of this compound, can be influenced by factors such as temperature and the presence of oxygen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Hexadienal can be synthesized through several methods. One common approach involves the aldol condensation of acetaldehyde and crotonaldehyde. This reaction typically requires a base catalyst such as pyridine and is conducted at elevated temperatures (85-90°C) . Another method involves the use of N-(benzoyl)-L-proline as a catalyst in N,N-dimethylacetamide at 125°C .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale aldol condensation reactions. The process is carried out in autoclaves with solvents like water, toluene, or N,N-dimethylacetamide. The reaction mixture is heated, and the product is isolated through distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Hexadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sorbic acid.
Reduction: Reduction of this compound yields 2,4-hexadienol.
Cycloaddition: It participates in Diels-Alder reactions to form cycloadducts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Cycloaddition: The reaction typically requires a dienophile and is conducted at room temperature.
Major Products:
Oxidation: Sorbic acid.
Reduction: 2,4-Hexadienol.
Cycloaddition: Various cycloadducts depending on the dienophile used.
Applications De Recherche Scientifique
2,4-Hexadienal has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
2,4-Hexadien-1-ol: The reduced form of 2,4-Hexadienal.
Sorbic Acid: The oxidized form of this compound.
Crotonaldehyde: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its conjugated double bonds, which confer distinct reactivity and make it a valuable intermediate in various organic synthesis reactions. Its presence in natural products and its role as a flavoring agent further distinguish it from similar compounds .
Propriétés
Numéro CAS |
80466-34-8 |
|---|---|
Formule moléculaire |
C6H8O |
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
hexa-2,4-dienal |
InChI |
InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-6H,1H3 |
Clé InChI |
BATOPAZDIZEVQF-UHFFFAOYSA-N |
SMILES |
CC=CC=CC=O |
SMILES isomérique |
C/C=C\C=C\C=O |
SMILES canonique |
CC=CC=CC=O |
Point d'ébullition |
174.0 °C 174 °C; 76 °C @ 30 mm Hg |
Densité |
0.896-0.902 (20°) |
| 73506-81-7 80466-34-8 142-83-6 |
|
Description physique |
Yellow liquid; powerful but sweet-green aroma, in dilution pleasant citrusy green |
Pictogrammes |
Flammable; Acute Toxic; Irritant |
Solubilité |
Slightly soluble in water; miscible in oils soluble (in ethanol) |
Synonymes |
2,4-hexadienal 2,4-hexadienal, (E,E)-isomer 2,4-hexadienal, (E,Z)-isome |
Pression de vapeur |
4.8 mm Hg @ 25 °C /Estimated/ |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5,6,7,8-Tetrahydro-8alpha-(3,4,5-trimethoxyphenyl)-5beta,7beta-(epoxymethano)naphtho[2,3-d]-1,3-dioxole-6beta-methanol](/img/structure/B3029784.png)






